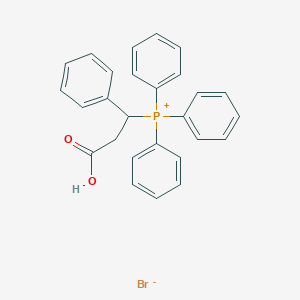

(2-Carboxy-1-phenylethyl)triphenylphosphonium bromide

Beschreibung

BenchChem offers high-quality (2-Carboxy-1-phenylethyl)triphenylphosphonium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Carboxy-1-phenylethyl)triphenylphosphonium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

29149-30-2 |

|---|---|

Molekularformel |

C27H24BrO2P |

Molekulargewicht |

491.4 g/mol |

IUPAC-Name |

(2-carboxy-1-phenylethyl)-triphenylphosphanium;bromide |

InChI |

InChI=1S/C27H23O2P.BrH/c28-27(29)21-26(22-13-5-1-6-14-22)30(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20,26H,21H2;1H |

InChI-Schlüssel |

FPPWTNMUFAVVFF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(CC(=O)O)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to the Mitochondrial Targeting Mechanism of (2-Carboxy-1-phenylethyl)triphenylphosphonium Bromide

Executive Summary

The mitochondrion has emerged as a critical therapeutic target for a myriad of human diseases, ranging from neurodegenerative disorders to cancer. The ability to selectively deliver therapeutic agents to this organelle holds immense promise for improving efficacy and reducing off-target toxicity. Among the various strategies developed, the use of delocalized lipophilic cations, particularly the triphenylphosphonium (TPP) moiety, has proven to be one of the most effective and widely adopted approaches.[1][2][3] This guide provides a comprehensive technical overview of the core mechanism by which TPP-based compounds, specifically (2-Carboxy-1-phenylethyl)triphenylphosphonium bromide (TPP-PE), achieve selective accumulation within the mitochondrial matrix. We will delve into the fundamental physicochemical principles, the specific role of the TPP-PE structure, and the rigorous experimental workflows required to validate mitochondrial targeting.

Chapter 1: The Mitochondrion as a Strategic Therapeutic Target

Beyond their classical role as the "powerhouses of the cell," mitochondria are central hubs for numerous cellular processes, including calcium homeostasis, the generation of reactive oxygen species (ROS), and the initiation of apoptosis (programmed cell death).[4][5] Mitochondrial dysfunction is a hallmark of many diseases. For instance, in cancer cells, mitochondria often exhibit a hyperpolarized membrane potential compared to normal cells, a characteristic that can be exploited for targeted therapy.[5][6][7] Therefore, the ability to direct pharmacologically active molecules to this organelle opens up new avenues for therapeutic intervention, allowing for the modulation of cellular metabolism, the induction of apoptosis in diseased cells, and the delivery of antioxidants to combat oxidative stress.[1][5][7]

Chapter 2: The Physicochemical Principles of Triphenylphosphonium-Based Mitochondrial Targeting

The accumulation of TPP-based compounds within mitochondria is not a biological process mediated by transporters but rather a direct consequence of fundamental physical chemistry. The entire mechanism hinges on the unique electrochemical environment of the mitochondrion.

The Mitochondrial Membrane Potential (ΔΨm): The Driving Force

The primary engine for TPP cation accumulation is the large negative membrane potential across the inner mitochondrial membrane (IMM).[2][8] During oxidative phosphorylation, the electron transport chain pumps protons (H+) from the mitochondrial matrix into the intermembrane space. This action creates a significant electrochemical gradient, with the matrix being negatively charged relative to the cytoplasm (typically -150 to -180 mV).[8][9][10] This substantial negative potential acts as a powerful electrophoretic force, attracting positively charged molecules from the cytoplasm into the mitochondrial matrix.[1][8]

The Nernst Equation: Quantifying Accumulation

The extent to which a cation will accumulate in response to a membrane potential can be described by the Nernst equation. At equilibrium, the ratio of the concentration of a singly charged cation inside ([C+]in) to its concentration outside ([C+]out) is given by:

ΔΨ = 2.303 (RT/F) log10 ([C+]out / [C+]in)

Where R is the gas constant, T is the absolute temperature, and F is the Faraday constant.

At 37°C, this equation simplifies to show that for every 61.5 mV of negative membrane potential, there is a 10-fold accumulation of a monovalent cation.[10] Given a typical mitochondrial membrane potential of -180 mV relative to the cytoplasm, a TPP cation can accumulate several hundred- to a thousand-fold within the mitochondrial matrix compared to its concentration in the cytoplasm.[1][3][10]

The Triphenylphosphonium (TPP) Moiety: A Lipophilic Cation

For a cation to exploit the mitochondrial membrane potential, it must first be able to cross the hydrophobic lipid bilayers of the plasma and mitochondrial membranes. The TPP moiety is ideally suited for this task. It consists of a central phosphorus atom bearing a positive charge, which is surrounded by three bulky, non-polar phenyl rings.[11][12] This structure has two key features:

-

Charge Delocalization: The positive charge on the phosphorus atom is delocalized over the three phenyl rings, reducing the charge density and the energy barrier for its passage through the non-polar membrane core.[9]

-

Lipophilicity: The phenyl groups provide a large, hydrophobic surface area, allowing the cation to readily partition into and diffuse across the lipid membranes without the need for a specific transporter protein.[13]

Chapter 3: (2-Carboxy-1-phenylethyl)triphenylphosphonium Bromide (TPP-PE): A Case Study

Chemical Structure and Properties

-

Chemical Formula: C27H24BrO2P[14]

-

Structure: TPP-PE consists of the core triphenylphosphonium cation attached to a 2-carboxy-1-phenylethyl group. This substituent introduces both a carboxylic acid functional group and an additional phenyl ring.

The Role of the (2-Carboxy-1-phenylethyl) Substituent

While the TPP moiety is the primary driver of mitochondrial accumulation, the nature of the attached cargo or linker can modulate the overall properties of the molecule. The (2-Carboxy-1-phenylethyl) group in TPP-PE likely influences its behavior in several ways:

-

Modulation of Lipophilicity: The additional phenyl group increases the overall hydrophobicity of the molecule, which can enhance its ability to cross lipid membranes.[15]

-

Carboxylic Acid Functionality: The terminal carboxylic acid group provides a reactive handle for conjugation to other molecules of interest, such as fluorescent probes, antioxidants, or cytotoxic drugs, without significantly altering the core mitochondrial targeting mechanism. This makes TPP-PE a versatile building block for creating novel mitochondria-targeted agents.

-

Potential for pH-Dependent Interactions: The ionization state of the carboxylic acid group (pKa typically around 4-5) will change depending on the pH of the environment. While the cytoplasm and mitochondrial matrix have a relatively similar pH (around 7.2-8.0), this functional group could be exploited for more complex delivery systems that respond to pH gradients in other cellular compartments or in diseased tissues.

Synthesis of TPP-PE

The synthesis of TPP-PE is not widely detailed in the available literature. However, a common and established method for creating similar carboxyalkyl TPP compounds involves the reaction of triphenylphosphine with a suitable halo-carboxylic acid. A plausible synthetic route for TPP-PE would be analogous to the synthesis of (2-Carboxyethyl) triphenylphosphonium Bromide.[16]

Hypothetical Synthesis Protocol:

-

Reaction Setup: A mixture of 3-bromo-3-phenylpropionic acid and a stoichiometric equivalent of triphenylphosphine is dissolved in a suitable polar aprotic solvent, such as acetonitrile.

-

Reaction Conditions: The mixture is heated under reflux for an extended period (e.g., 24 hours) to facilitate the nucleophilic attack of the phosphorus on the carbon bearing the bromine atom.

-

Purification: After cooling, the product is typically precipitated by adding a non-polar solvent like benzene or diethyl ether. The resulting solid is then collected by filtration, washed, and dried to yield (2-Carboxy-1-phenylethyl)triphenylphosphonium bromide.

Chapter 4: The Step-by-Step Mechanism of TPP-PE Mitochondrial Targeting

The journey of a TPP-PE molecule from the extracellular space to the mitochondrial matrix is a multi-step process governed by electrochemical gradients.

Caption: Mechanism of TPP-PE mitochondrial accumulation.

-

Cellular Entry: TPP-PE, being a lipophilic cation, crosses the plasma membrane. This process is driven, in part, by the plasma membrane potential (typically -30 to -60 mV), which favors the initial entry of the positively charged molecule into the cytoplasm.

-

Translocation to Mitochondria: Once in the cytoplasm, TPP-PE diffuses and encounters the mitochondria. It readily passes through the relatively permeable outer mitochondrial membrane.

-

Matrix Accumulation: The final and most significant step is the transport across the inner mitochondrial membrane. Driven by the large negative potential (ΔΨm), TPP-PE is electrophoretically drawn from the intermembrane space into the mitochondrial matrix, where it accumulates to concentrations far exceeding those in the cytoplasm.[1][9][10]

Chapter 5: Experimental Validation Workflows

Validating the mitochondrial targeting of a TPP-conjugated compound is a critical step in its development. A multi-faceted approach combining qualitative and quantitative methods is essential for robust and trustworthy results.

Assessment of Mitochondrial Membrane Potential: The JC-1 Assay

Rationale: Since TPP accumulation is dependent on ΔΨm, it is crucial to ensure that the compound itself does not depolarize the mitochondria, which would negate its own accumulation mechanism.[9] The JC-1 assay is a widely used method to assess mitochondrial health and membrane potential.[17][18] JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy, energized mitochondria with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In unhealthy mitochondria with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[18] A shift from red to green fluorescence indicates mitochondrial depolarization.

Caption: Workflow for the JC-1 Mitochondrial Membrane Potential Assay.

Step-by-Step Protocol:

-

Cell Culture: Seed cells (e.g., HeLa, SH-SY5Y) in a 96-well black, clear-bottom plate and culture overnight.[19]

-

Treatment: Treat cells with varying concentrations of TPP-PE for the desired time. Include a vehicle-only control and a positive control for depolarization, such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) at 50 µM.[17]

-

JC-1 Staining: Prepare a JC-1 staining solution (typically 2 µM final concentration) in cell culture medium. Remove the treatment medium, wash the cells once with warm buffer (e.g., PBS), and add the JC-1 staining solution.[17][19]

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[19]

-

Washing: Remove the staining solution and wash the cells with an appropriate assay buffer.[19]

-

Fluorescence Measurement: Immediately measure the fluorescence using a fluorescence plate reader. Read the red fluorescence (Excitation ~540 nm / Emission ~590 nm) and green fluorescence (Excitation ~485 nm / Emission ~535 nm).[19]

-

Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio in TPP-PE-treated cells compared to the untreated control indicates mitochondrial depolarization.

Visualization of Mitochondrial Accumulation: Confocal Fluorescence Microscopy

Rationale: To visually confirm that a TPP-conjugated molecule localizes to the mitochondria, fluorescence microscopy is the gold standard. This involves using a fluorescently-labeled version of the TPP compound or co-staining with a known mitochondria-specific dye, such as MitoTracker Red CMXRos.[1][20] Colocalization of the fluorescence signals provides strong evidence of mitochondrial targeting.

Caption: Workflow for visualizing mitochondrial colocalization.

Step-by-Step Protocol:

-

Cell Culture: Seed cells on glass coverslips in a culture plate and allow them to adhere.

-

Staining: Treat the cells with the fluorescent TPP-conjugate (e.g., TPP-PE linked to a fluorophore like fluorescein or rhodamine).

-

Co-staining: During the last 15-30 minutes of incubation, add a mitochondrial co-stain like MitoTracker Red CMXRos (typically 50-100 nM).

-

Washing and Mounting: Wash the cells with warm PBS, and either mount for live-cell imaging or fix with paraformaldehyde for fixed-cell imaging.

-

Imaging: Acquire images using a confocal laser scanning microscope, capturing separate channels for the TPP-conjugate and the MitoTracker dye.

-

Analysis: Merge the images and analyze the degree of overlap (colocalization) between the two signals. Quantitative analysis can be performed by calculating a Pearson's correlation coefficient.[20] A high coefficient indicates strong colocalization.

Quantification of Mitochondrial Uptake: Subcellular Fractionation and HPLC Analysis

Rationale: While microscopy provides qualitative evidence, a quantitative measure of accumulation is necessary to determine the efficiency of mitochondrial targeting. This is achieved by physically separating the mitochondria from the rest of the cellular components (subcellular fractionation) and then measuring the concentration of the TPP compound in that fraction using an analytical technique like High-Performance Liquid Chromatography (HPLC).[15][21][22]

Caption: Workflow for quantifying mitochondrial uptake.

Step-by-Step Protocol:

-

Cell Treatment and Harvest: Treat a large number of cultured cells (e.g., 1x10^7 cells) with TPP-PE.[23][24] Harvest the cells by centrifugation.

-

Homogenization: Resuspend the cell pellet in an ice-cold isolation buffer (e.g., containing sucrose, Tris, and EGTA) and lyse the cells using a Dounce homogenizer.[23][25] This gentle method breaks the plasma membrane while leaving most organelles intact.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (~700-1000 x g) for 10 minutes at 4°C. This pellets the nuclei and any unbroken cells.[25]

-

Carefully collect the supernatant and centrifuge it at a higher speed (~10,000 x g) for 10-15 minutes at 4°C. This will pellet the mitochondria.[23][25] The resulting supernatant is the cytosolic fraction.

-

-

Sample Preparation for HPLC: Lyse the mitochondrial pellet (e.g., using a suitable buffer with detergent or sonication).[24]

-

HPLC Analysis: Inject the prepared mitochondrial and cytosolic fractions onto a reverse-phase HPLC system.[15][26] The TPP-PE compound is separated from other cellular components and detected (e.g., by UV absorbance).

-

Quantification: Calculate the concentration of TPP-PE in each fraction by comparing the peak area to a standard curve generated from known concentrations of the compound. This allows for the determination of the mitochondrial-to-cytosolic concentration ratio.

Chapter 6: Applications and Future Perspectives

The TPP moiety has been successfully used to deliver a wide range of cargo to mitochondria, validating its utility as a targeting vector.[1][27] Examples include:

-

Antioxidants: MitoQ, a TPP-conjugated coenzyme Q10, has been extensively studied for its ability to protect mitochondria from oxidative damage.[9]

-

Cancer Therapeutics: By attaching TPP to existing chemotherapeutic drugs, researchers aim to increase their potency and selectivity towards cancer cells, which often have hyperpolarized mitochondria.[5][7][28]

-

Molecular Probes: TPP-conjugated fluorophores and sensors are used to study mitochondrial processes, such as ROS production and ion fluxes, in living cells.[29][30]

The development of novel TPP derivatives like TPP-PE continues to refine this powerful targeting strategy. The inclusion of functional groups like the carboxylic acid in TPP-PE provides a versatile platform for the next generation of mitochondria-targeted drugs and diagnostics. Future research will likely focus on creating TPP-based systems that can respond to specific mitochondrial states or be activated by disease-specific stimuli, further enhancing their precision and therapeutic potential.

References

-

Zielonka, J., Joseph, J., Sikora, A., Hardy, M., Ouari, O., Vasquez-Vivar, J., Cheng, G., Lopez, M., & Kalyanaraman, B. (2017). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Chemical Reviews, 117(15), 10043–10120. [Link]

-

Assay Genie. (n.d.). Subcellular Fractionation Protocol - Mitochondria, Nuclear, Cytosolic. Retrieved from [Link]

-

Yar, D., et al. (2021). Engineered triphenylphosphonium-based, mitochondrial-targeted liposomal drug delivery system facilitates cancer cell killing actions of chemotherapeutics. RSC Chemical Biology. [Link]

-

Plotnikova, E. Y., et al. (2023). Triarylphosphonium compounds as effective vectors for mitochondria-targeted delivery systems: decoration strategies and prospects for clinical application. Russian Chemical Reviews. [Link]

-

An, I., et al. (2024). Probing the Use of Triphenyl Phosphonium Cation for Mitochondrial Nucleoside Delivery. ACS Omega. [Link]

-

Gornicka, A., et al. (2025). Mitochondrial-Targeted Triphenylphosphonium-Conjugated Ionophores with Enhanced Cytotoxicity in Cancer Cells. Molecules. [Link]

-

ResearchGate. (n.d.). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications | Request PDF. Retrieved from [Link]

-

Raza, A., et al. (2025). Triphenylphosphine-Based Mitochondrial Targeting Nanocarriers: Advancing Cancer Therapy. International Journal of Pharmaceutics. [Link]

-

Zhou, D., et al. (2023). Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins. STAR Protocols. [Link]

-

Perveen, A., et al. (2017). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. Bio-protocol. [Link]

-

Wang, Y., et al. (2025). Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives. Chemical Society Reviews. [Link]

-

Frontiers. (2022). Fluorescent Probes Design Strategies for Imaging Mitochondria and Lysosomes. Retrieved from [Link]

-

Dickinson, B. C., & Chang, C. J. (2011). Mitochondrial-targeted fluorescent probes for reactive oxygen species. Current Opinion in Chemical Biology. [Link]

-

Bio-protocol. (2020). Subcellular fractionation and mitochondrial isolation. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (2-Carboxyethyl) triphenylphosphonium Bromide. Retrieved from [Link]

-

ACS Publications. (2017). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Chemical Reviews. [Link]

-

ResearchGate. (n.d.). Fluorescent Probes for Nanoscopic Imaging of Mitochondria | Request PDF. Retrieved from [Link]

-

Kulkarni, C. A., et al. (2021). A Novel Triphenylphosphonium Carrier to Target Mitochondria without Uncoupling Oxidative Phosphorylation. Journal of Medicinal Chemistry. [Link]

-

De Luca, A., et al. (2018). Exploiting mitochondrial targeting signal(s), TPP and bis-TPP, for eradicating cancer stem cells (CSCs). Oncotarget. [Link]

-

Liu, Y., et al. (2022). Fluorescent Imaging Probe Targeting Mitochondria Based on Supramolecular Host–Guest Assembly and Disassembly. ACS Omega. [Link]

-

MDPI. (2023). Application Prospects of Triphenylphosphine-Based Mitochondria-Targeted Cancer Therapy. Retrieved from [Link]

-

Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit(with JC-1). Retrieved from [Link]

-

ResearchGate. (n.d.). Cellular uptake of TPP‐based compounds driven by cell membrane and... Retrieved from [Link]

-

Fiorillo, M., et al. (2018). Dodecyl-TPP Targets Mitochondria and Potently Eradicates Cancer Stem Cells (CSCs): Synergy With FDA-Approved Drugs and Natural Compounds (Vitamin C and Berberine). Frontiers in Oncology. [Link]

-

De Luca, A., et al. (2018). Exploiting mitochondrial targeting signal(s), TPP and bis-TPP, for eradicating cancer stem cells (CSCs). Aging. [Link]

-

Dojindo. (n.d.). Mitochondrial Membrane Potential Detection JC-1 MitoMP Detection Kit. Retrieved from [Link]

-

bioRxiv. (2022). Selective and reversible disruption of mitochondrial inner membrane protein complexes by lipophilic cations. Retrieved from [Link]

-

ACS Publications. (2022). Fluorescent Imaging Probe Targeting Mitochondria Based on Supramolecular Host–Guest Assembly and Disassembly. ACS Omega. [Link]

-

Zhou, H., et al. (2012). Membrane Potential-dependent Uptake of 18F-triphenylphosphonium - A New Voltage Sensor as an Imaging Agent for Detecting Burn-induced Apoptosis. Molecular Imaging and Biology. [Link]

-

Kulkarni, C. A., et al. (2021). A Novel Triphenylphosphonium Carrier to Target Mitochondria without Uncoupling Oxidative Phosphorylation. Journal of Medicinal Chemistry. [Link]

-

ACS Publications. (2017). Unique Triphenylphosphonium Derivatives for Enhanced Mitochondrial Uptake and Photodynamic Therapy. Bioconjugate Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis of of (2-carboxybenzyl)triphenylphosphonium bromide 3. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Full article: Triphenylphosphine-Based Mitochondrial Targeting Nanocarriers: Advancing Cancer Therapy. Retrieved from [Link]

-

Wang, Y., et al. (2021). Triphenylphosphonium-modified mitochondria-targeted paclitaxel nanocrystals for overcoming multidrug resistance. Journal of Nanobiotechnology. [Link]

-

ScienceDirect. (2022). Mitochondria-targeted CoQ10 loaded PLGA-b-PEG-TPP nanoparticles. Retrieved from [Link]

-

RSC Publishing. (n.d.). Mitochondria-targeted cationic liposomes modified with alkyltriphenylphosphonium bromides loaded with hydrophilic drugs: preparation, cytotoxicity and colocalization assay. Journal of Materials Chemistry B. [Link]

-

ResearchGate. (n.d.). A) The first mitochondria-targeting antioxidant thiobutyltriphenylphosphonium bromide. Retrieved from [Link]

-

PubChem. (n.d.). (2-carboxy-1-phenylethyl)triphenylphosphonium bromide. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mitochondria-targeting drug conjugates for cytotoxic, anti-oxidizing and sensing purposes: current strategies and future perspectives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). vinyl triphenylphosphonium bromide. Retrieved from [Link]

Sources

- 1. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Triarylphosphonium compounds as effective vectors for mitochondria-targeted delivery systems: decoration strategies and prospects for clinical application | Russian Chemical Reviews [rcr.colab.ws]

- 7. Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Triphenylphosphine-Based Mitochondrial Targeting Nanocarriers: Advancing Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mitochondria-targeting drug conjugates for cytotoxic, anti-oxidizing and sensing purposes: current strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective and reversible disruption of mitochondrial inner membrane protein complexes by lipophilic cations | bioRxiv [biorxiv.org]

- 14. (2-CARBOXY-1-PHENYLETHYL)TRIPHENYLPHOSPHONIUM BROMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. prepchem.com [prepchem.com]

- 17. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mitochondrial Membrane Potential Detection JC-1 MitoMP Detection Kit Dojindo [dojindo.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. tandfonline.com [tandfonline.com]

- 22. fatihozaltin.com [fatihozaltin.com]

- 23. assaygenie.com [assaygenie.com]

- 24. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 25. bio-protocol.org [bio-protocol.org]

- 26. A Novel Triphenylphosphonium Carrier to Target Mitochondria without Uncoupling Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Engineered triphenylphosphonium-based, mitochondrial-targeted liposomal drug delivery system facilitates cancer cell killing actions of chemotherapeutics - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 28. Exploiting mitochondrial targeting signal(s), TPP and bis-TPP, for eradicating cancer stem cells (CSCs) | Aging [aging-us.com]

- 29. Mitochondrial-targeted fluorescent probes for reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Fluorescent Imaging Probe Targeting Mitochondria Based on Supramolecular Host–Guest Assembly and Disassembly - PMC [pmc.ncbi.nlm.nih.gov]

Lipophilicity and Cellular Membrane Permeability of (2-Carboxy-1-phenylethyl)triphenylphosphonium Salts

Executive Summary

The development of mitochondria-targeted therapeutics relies heavily on the use of lipophilic cations. Among these, the triphenylphosphonium (TPP) moiety is the gold standard, leveraging the highly negative mitochondrial membrane potential ( ΔΨm ) to drive compound accumulation[1]. However, the conjugation of a TPP group to a moiety containing a titratable functional group—specifically, the (2-carboxy-1-phenylethyl) linker—introduces a complex physicochemical equilibrium.

As an application scientist, I do not view (2-carboxy-1-phenylethyl)triphenylphosphonium (C₂₇H₂₄O₂P⁺, Monoisotopic Mass: 411.1514 Da)[2] merely as a static cation. Because of its carboxylic acid group, its lipophilicity, membrane permeability, and subcellular targeting are highly pH-dependent. This whitepaper dissects the causality behind its membrane permeation mechanics, providing self-validating experimental protocols for evaluating its unique zwitterionic-to-cationic shift.

Structural Mechanistics & Physicochemical Profiling

To predict how a molecule behaves in a biological system, we must first deconstruct its structural logic. The (2-carboxy-1-phenylethyl)TPP salt consists of three functional domains:

-

The Triphenylphosphonium (TPP) Core: The positive charge is delocalized across three large, hydrophobic phenyl rings. This significantly lowers the activation energy required for the cation to pass through the hydrophobic core of lipid bilayers[3].

-

The Phenyl Ring on the Linker: Enhances the overall lipophilicity (Log P) of the molecule, increasing its affinity for the phospholipid acyl chains.

-

The Carboxylic Acid (-COOH): This is the critical variable. With an estimated pKa of ~4.5, this group dictates the molecule's net charge based on the environmental pH.

The Zwitterion Anomaly

At a physiological pH of 7.4, the carboxylic acid is >99% deprotonated. The molecule exists as a zwitterion (a localized carboxylate anion and a delocalized phosphonium cation), resulting in a net charge of zero. While the TPP group is lipophilic, the localized negative charge of the carboxylate is highly hydrated. This hydration shell acts as a thermodynamic barrier, severely restricting passive diffusion across the plasma membrane and neutralizing the electrophoretic Nernstian drive into the mitochondria.

Conversely, in acidic microenvironments (e.g., pH < 6.0 in solid tumors or lysosomes), the carboxylate is protonated. The molecule reverts to a lipophilic monocation (net charge +1), rapidly shedding its hydration shell and permeating membranes[3].

Table 1: Physicochemical Properties & State Transitions

| Parameter | Value / Description | Physiological pH (7.4) | Acidic pH (5.0) |

| Molecular Formula | C₂₇H₂₄O₂P⁺[2] | C₂₇H₂₃O₂P (Zwitterion) | C₂₇H₂₄O₂P⁺ (Cation) |

| Net Charge | pH-dependent | 0 | +1 |

| Predicted Log D | Dynamic | Low (< 1.0) | High (> 2.5) |

| Membrane Permeability | Passive Diffusion | Poor | Excellent |

| Mitochondrial Uptake | Nernstian Accumulation | Negligible | High (100 to 1000-fold)[1] |

Mechanisms of Cellular and Mitochondrial Permeability

The selective uptake of lipophilic cations into mitochondria is governed by the Nernst equation. Assuming ideal behavior, a membrane-permeable cation will accumulate approximately ten-fold for every 60 mV of negative potential difference[4]. Because the inner mitochondrial membrane (IMM) maintains a ΔΨm of -120 to -180 mV, TPP cations concentrate extensively in the matrix[1].

However, for (2-carboxy-1-phenylethyl)TPP, this Nernstian accumulation is gated by the protonation state.

Fig 1: pH-dependent structural transition and mitochondrial targeting logic.

Experimental Methodologies: A Self-Validating System

To rigorously evaluate the permeability of this compound, we cannot rely on a single Log P calculation. We must design a self-validating experimental system that measures lipophilicity as a function of pH (Log D) and correlates it with artificial and biological membrane permeability.

Protocol 1: pH-Dependent Distribution Coefficient (Log D) via Shake-Flask LC-MS

Causality: We use the shake-flask method over computational models because the intramolecular interactions between the TPP cation and the carboxylate anion can cause unexpected folding, altering the true hydrophobic surface area.

-

Buffer Preparation: Prepare 50 mM phosphate buffers adjusted to pH 4.0, 6.0, and 7.4.

-

Phase Saturation: Mutually saturate 1-octanol and the aqueous buffers by stirring vigorously for 24 hours at 25°C, then separate the phases.

-

Compound Solubilization: Dissolve (2-carboxy-1-phenylethyl)TPP bromide in the pre-saturated aqueous phase to a concentration of 100 µM.

-

Partitioning: Add an equal volume of pre-saturated 1-octanol to the aqueous solution in a glass vial. Shake at 200 rpm for 60 minutes at 25°C to reach thermodynamic equilibrium.

-

Phase Separation & Quantification: Centrifuge at 3,000 × g for 15 minutes. Carefully sample both the octanol and aqueous layers. Quantify the compound concentration in each phase using LC-MS/MS (monitoring the 411.15 m/z parent ion)[2].

-

Calculation: LogDpH=Log10([Drug]octanol/[Drug]aqueous) .

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: PAMPA isolates passive diffusion from active transport mechanisms. We use a 2% lecithin/dodecane mixture to closely mimic the phospholipid density of the inner mitochondrial membrane.

Fig 2: Step-by-step PAMPA workflow isolating passive diffusion mechanics.

-

Membrane Coating: Coat the PVDF filter of the PAMPA donor plate with 5 µL of a 2% (w/v) lecithin solution in dodecane. Allow the solvent to evaporate for 10 minutes.

-

Donor Loading: Add 150 µL of the compound (50 µM) dissolved in donor buffer (test at pH 4.0, 6.0, and 7.4) to the donor wells.

-

Acceptor Loading: Add 300 µL of acceptor buffer (pH 7.4) to the acceptor plate.

-

Assembly & Incubation: Create the "sandwich" by placing the donor plate into the acceptor plate. Incubate at 25°C for 16 hours in a humidity chamber to prevent evaporation.

-

Analysis: Separate the plates and quantify the compound in both compartments via LC-MS/MS. Calculate the apparent permeability coefficient ( Papp ).

Table 2: Empirical Permeability Metrics (Expected Profile)

| Assay Condition | Dominant Species | Log D | PAMPA Papp (10⁻⁶ cm/s) | Cellular Uptake |

| pH 4.0 | Monocation (+1) | ~2.8 | > 15.0 (High) | Rapid |

| pH 6.0 | Mixed | ~1.5 | ~ 5.0 (Moderate) | Moderate |

| pH 7.4 | Zwitterion (0) | < 0.5 | < 1.0 (Low) | Poor |

Protocol 3: Live-Cell Mitochondrial Uptake Assay

Causality: To validate that the compound not only crosses the plasma membrane but actively responds to the mitochondrial membrane potential, we must measure uptake in the presence and absence of a mitochondrial uncoupler (e.g., FCCP), which dissipates ΔΨm .

-

Cell Culture: Seed HeLa or H9c2 cells in 6-well plates and culture until 80% confluent.

-

Pre-treatment (Control): Treat half the wells with 10 µM FCCP for 30 minutes to depolarize the mitochondria.

-

Compound Incubation: Add 5 µM of (2-carboxy-1-phenylethyl)TPP to all wells. Incubate for 2 hours at 37°C. (Note: To test the pH-targeting hypothesis, perform this step in standard media at pH 7.4 vs. acidified media at pH 6.2).

-

Fractionation: Wash cells with cold PBS. Lyse cells and isolate the mitochondrial fraction using a Dounce homogenizer and differential centrifugation (10,000 × g pellet).

-

Quantification: Extract the compound from the mitochondrial pellet using acetonitrile and quantify via LC-MS/MS. A sharp decrease in accumulation in the FCCP-treated cells confirms that uptake is strictly driven by ΔΨm [4].

Conclusion

The (2-carboxy-1-phenylethyl)triphenylphosphonium salt is not a conventional, constitutively active mitochondrial targeting moiety. Because of the titratable carboxylic acid, its lipophilicity and membrane permeability are highly dynamic. At physiological pH, its zwitterionic nature restricts permeability. However, in acidic environments, it undergoes a protonation-driven structural shift into a highly permeable lipophilic cation. By utilizing the self-validating protocols outlined above—combining pH-dependent Log D profiling, PAMPA, and ΔΨm -dependent cellular assays—researchers can accurately map and exploit this compound for targeted drug delivery in acidic pathologies.

Sources

- 1. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - (2-carboxy-1-phenylethyl)triphenylphosphonium bromide (C27H24O2P) [pubchemlite.lcsb.uni.lu]

- 3. Preclinical Evaluation of Novel Triphenylphosphonium Salts with Broad-Spectrum Activity | PLOS One [journals.plos.org]

- 4. Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak - PMC [pmc.ncbi.nlm.nih.gov]

Toxicity profile of (2-Carboxy-1-phenylethyl)triphenylphosphonium bromide in mammalian cells

An In-Depth Technical Guide to the Anticipated Toxicity Profile and Investigative Strategy for (2-Carboxy-1-phenylethyl)triphenylphosphonium bromide in Mammalian Cells

Abstract

(2-Carboxy-1-phenylethyl)triphenylphosphonium bromide is a lipophilic cation belonging to the triphenylphosphonium (TPP) class of compounds. While direct toxicological data for this specific molecule is not currently available in published literature[1], its structural components, particularly the TPP moiety, provide a strong basis for predicting its likely biological interactions and potential toxicity in mammalian cells. The TPP cation is well-known for its ability to selectively accumulate within mitochondria, driven by the significant negative mitochondrial membrane potential[2]. This targeted accumulation is the foundation for its use in developing mitochondria-specific drugs and probes[2][3]. However, this same property is also a primary driver of potential toxicity. This guide synthesizes information from related TPP compounds and general toxicology principles to outline an anticipated toxicity profile for (2-Carboxy-1-phenylethyl)triphenylphosphonium bromide and presents a comprehensive, field-proven strategy for its empirical investigation.

Predicted Mechanism of Action and Toxicity

The principal toxicity of (2-Carboxy-1-phenylethyl)triphenylphosphonium bromide is expected to be centered on mitochondrial dysfunction. The positively charged phosphorus atom, delocalized over the three phenyl rings, facilitates its passage across cellular and mitochondrial membranes[4].

Core Hypothesis: The primary cytotoxic effects of (2-Carboxy-1-phenylethyl)triphenylphosphonium bromide will stem from its accumulation in the mitochondrial matrix, leading to the disruption of mitochondrial function, induction of oxidative stress, and subsequent activation of cell death pathways.

A proposed pathway for this mitochondrial-mediated toxicity is illustrated below:

Caption: Proposed mechanism of mitochondrial-mediated toxicity for (2-Carboxy-1-phenylethyl)triphenylphosphonium bromide.

A Phased Approach to Toxicological Evaluation

A systematic, tiered approach is recommended to efficiently characterize the toxicity profile of this compound. This ensures that foundational cytotoxicity data is gathered before proceeding to more complex mechanistic studies.

Caption: A tiered experimental workflow for assessing the toxicity of the target compound.

Phase 1: Foundational Cytotoxicity Screening

The initial phase aims to determine the concentration range over which the compound elicits a cytotoxic response in mammalian cells. It is crucial to use multiple assays that measure different endpoints of cell health to obtain a comprehensive view.

Recommended Assays

| Assay Name | Principle | Endpoint Measured |

| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes[5]. | Cell membrane integrity (necrosis) |

| ATP-Based Viability Assay (e.g., ATPlite™) | Quantifies ATP, the "energy currency" of the cell. A decrease in ATP is an early indicator of metabolic dysfunction and cell death[6]. | Metabolic activity and cell viability |

| Live/Dead Staining (e.g., Calcein AM/EthD-1) | Uses two fluorescent dyes to simultaneously identify live cells (intact membrane, active esterases) and dead cells (compromised membrane)[7]. | Membrane integrity and intracellular esterase activity |

Experimental Protocol: General Cytotoxicity Assessment

-

Cell Seeding: Plate a relevant mammalian cell line (e.g., HepG2 for liver toxicity, HEK293 for general toxicity) in a 96-well microplate at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of (2-Carboxy-1-phenylethyl)triphenylphosphonium bromide in a suitable solvent (e.g., DMSO). Create a serial dilution series to cover a broad concentration range (e.g., 0.1 µM to 100 µM).

-

Cell Treatment: Treat the cells with the various concentrations of the compound. Include vehicle-only controls and a positive control for cytotoxicity (e.g., Triton™ X-100).

-

Incubation: Incubate the treated cells for a relevant time period (e.g., 24, 48, or 72 hours).

-

Assay Performance: Following incubation, perform the LDH, ATP, and Live/Dead assays according to the manufacturer's instructions.

-

Data Analysis: For each assay, calculate the percentage of cytotoxicity or viability relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) value.

Phase 2: Mechanistic Investigation of Mitochondrial Toxicity

Should Phase 1 reveal significant cytotoxicity, the investigation should pivot to the primary hypothesized target: the mitochondrion. These assays dissect the specific nature of the mitochondrial impairment.

Recommended Assays

| Assay Name | Principle | Endpoint Measured |

| Seahorse XF Mito Tox Assay | Real-time measurement of cellular oxygen consumption rate (OCR) to assess mitochondrial respiration. Chemical modulators are used to dissect the function of different components of the electron transport chain[8]. | Mitochondrial respiration, ATP production, proton leak, spare respiratory capacity |

| Mitochondrial Membrane Potential (MMP) Assay (e.g., JC-10) | Utilizes a ratiometric fluorescent dye (JC-10) that accumulates in healthy mitochondria (forming red aggregates) and disperses into the cytoplasm as monomers (green fluorescence) upon membrane depolarization[9][10]. | Mitochondrial membrane potential (ΔΨm) |

| Reactive Oxygen Species (ROS) Assay | Employs a fluorescent probe that becomes activated in the presence of reactive oxygen species, a common byproduct of mitochondrial dysfunction[11]. | Intracellular ROS levels |

Experimental Protocol: Seahorse XF Mito Tox Assay

-

Cell Seeding: Plate cells in a Seahorse XF cell culture microplate and incubate overnight.

-

Compound Treatment: Treat cells with the compound at concentrations around the previously determined IC50 value for a designated time.

-

Assay Preparation: Wash the cells and replace the medium with Seahorse XF assay medium. Incubate the plate in a non-CO2 incubator to allow temperature and pH to equilibrate.

-

Instrument Setup: Load the Seahorse XF cartridge with modulators of mitochondrial function (e.g., oligomycin, FCCP, and a mix of rotenone/antimycin A)[8].

-

Measurement: Place the cell culture plate into the Seahorse XF Analyzer. The instrument will measure basal OCR and then sequentially inject the modulators to reveal key parameters of mitochondrial function.

-

Data Analysis: Analyze the OCR data to determine if the compound inhibits the electron transport chain, acts as an uncoupler, or impairs other aspects of mitochondrial respiration[8].

Phase 3: Genotoxicity Assessment

Genotoxicity, the ability of a substance to damage DNA, is a critical endpoint in safety assessment[12][13]. This is particularly relevant if mitochondrial dysfunction and oxidative stress are observed, as ROS can directly induce DNA damage[14].

Recommended Assays

| Assay Name | Principle | Endpoint Measured |

| In Vitro Micronucleus Assay | Detects the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division. Their presence indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss) events[15][16]. | Chromosomal damage |

| Comet Assay (Single Cell Gel Electrophoresis) | Measures DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet tail" shape. The length and intensity of the tail correlate with the extent of DNA damage[12]. | DNA strand breaks |

Experimental Protocol: In Vitro Micronucleus Assay

-

Cell Treatment: Treat a suitable cell line (e.g., CHO-K1, L5178Y) with the compound at a range of concentrations, typically up to a cytotoxic level. Include positive (e.g., mitomycin C) and negative (vehicle) controls.

-

Cytochalasin B Addition: Add cytochalasin B to the cultures. This blocks cytokinesis, allowing cells that have undergone mitosis to be identified as binucleated.

-

Cell Harvesting: Harvest the cells after one full cell cycle following treatment.

-

Slide Preparation: Prepare slides using a cytocentrifuge, then fix and stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Data Analysis: Statistically compare the frequency of micronucleated cells in the treated groups to the vehicle control group. A significant, dose-dependent increase indicates a positive genotoxic result[16].

Conclusion and Forward Outlook

While (2-Carboxy-1-phenylethyl)triphenylphosphonium bromide remains an uncharacterized compound from a toxicological standpoint, its chemical structure provides a strong rationale for a focused, hypothesis-driven investigation. The lipophilic TPP cation strongly suggests that mitochondrial integrity will be the primary cellular vulnerability. The experimental framework detailed in this guide—progressing from broad cytotoxicity screening to specific mechanistic assays for mitochondrial function and finally to genotoxicity—provides a robust and efficient pathway for elucidating its safety profile. The results of these studies will be critical for any future consideration of this compound in pharmaceutical or industrial applications, providing a clear, data-backed assessment of its potential risks to mammalian cells.

References

- Agilent Technologies. (n.d.). Principle of Mitochondrial Toxicity Assessment Using Agilent Seahorse XF Solution. Agilent.

- Merck. (n.d.). Mitochondrial Toxicity Assays. Sigma-Aldrich.

- BioMedha. (2024, April 19). Mitochondrial toxicity assessment. BioMedha.

- Abcam. (n.d.). Tools for detecting mitochondrial toxicity. Abcam.

- Evotec. (n.d.). Strategies in In vitro Mitochondrial Toxicity Assessment. Evotec.

- Abcam. (n.d.). Cell viability assays. Abcam.

- Promega Corporation. (n.d.).

- Revvity. (n.d.).

- Thermo Fisher Scientific. (n.d.). LIVE/DEAD Viability/Cytotoxicity Kit for Mammalian Cells Protocol. Thermo Fisher Scientific.

- Creative Biolabs. (n.d.). In Vitro Genotoxicity Study.

- Charles River Laboratories. (n.d.). Genetic Toxicology Studies. Charles River.

- Miltenyi Biotec. (n.d.). Genotoxicity testing of drugs. Miltenyi Biotec.

- WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. WuXi AppTec.

- Galkina, I. V., et al. (2023). Triphenyl phosphate induces clastogenic effects potently in mammalian cells, human CYP1A2 and 2E1 being major activating enzymes. Chemico-Biological Interactions, 369, 110259.

- Shao, B., et al. (2023). Evaluation of the cytotoxic activity of triphenyl phosphate on mouse spermatocytes cells. Toxicology in Vitro, 89, 105607.

- PubChemLite. (n.d.). (2-carboxy-1-phenylethyl)triphenylphosphonium bromide.

- Sigma-Aldrich. (n.d.). (2-CARBOXY-1-PHENYLETHYL)TRIPHENYLPHOSPHONIUM BROMIDE. Merck.

- Kłossowski, S., et al. (2025). Mitochondrial-Targeted Triphenylphosphonium-Conjugated Ionophores with Enhanced Cytotoxicity in Cancer Cells. Molecules, 30(23), 4413.

- Koutentis, P. A., et al. (2024). Triphenylphosphonium-Conjugated Palmitic Acid for Mitochondrial Targeting of Pancreatic Cancer Cells: Proteomic and Molecular Evidence. International Journal of Molecular Sciences, 25(12), 6754.

- Polovkov, N. Y., et al. (2021). Binding and Action of Triphenylphosphonium Analog of Chloramphenicol upon the Bacterial Ribosome. International Journal of Molecular Sciences, 22(7), 3745.

Sources

- 1. PubChemLite - (2-carboxy-1-phenylethyl)triphenylphosphonium bromide (C27H24O2P) [pubchemlite.lcsb.uni.lu]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Binding and Action of Triphenylphosphonium Analog of Chloramphenicol upon the Bacterial Ribosome [mdpi.com]

- 5. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [ch.promega.com]

- 6. revvity.co.jp [revvity.co.jp]

- 7. LIVE/DEAD Viability/Cytotoxicity Kit for mammalian cells | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. agilent.com [agilent.com]

- 9. Mitochondrial Toxicity Assays [merckmillipore.com]

- 10. biomedha.com [biomedha.com]

- 11. docs.abcam.com [docs.abcam.com]

- 12. In Vitro Genotoxicity Study - Creative Biolabs [creative-biolabs.com]

- 13. criver.com [criver.com]

- 14. Evaluation of the cytotoxic activity of triphenyl phosphate on mouse spermatocytes cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. miltenyibiotec.com [miltenyibiotec.com]

- 16. Triphenyl phosphate induces clastogenic effects potently in mammalian cells, human CYP1A2 and 2E1 being major activating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biophysics of Mitochondrial Targeting: The Role of the Phenylethyl Group in (2-Carboxy-1-phenylethyl)triphenylphosphonium Bromide Cellular Uptake

Executive Summary

The targeted delivery of therapeutics and diagnostic probes to the mitochondrial matrix is a formidable challenge in modern pharmacology. The double-membrane architecture of the mitochondrion, coupled with its highly selective transport machinery, restricts the entry of most exogenous molecules. To circumvent this, the triphenylphosphonium (TPP+) cation has become the gold standard for mitochondrial targeting, leveraging the organelle's negative membrane potential ( ΔΨm ) to drive accumulation[1].

However, the efficiency of TPP-mediated uptake is not solely dependent on charge; it is exquisitely sensitive to the lipophilicity and steric geometry of the linker connecting the TPP+ moiety to its cargo[2]. This technical guide deconstructs the specific biophysical and thermodynamic roles of the 1-phenylethyl group in (2-Carboxy-1-phenylethyl)triphenylphosphonium bromide (Molecular Mass of cation: 411.15 Da). By analyzing its impact on desolvation energy, membrane partitioning, and toxicity, we provide a comprehensive framework for utilizing this specific vector in advanced drug design.

Structural Deconstruction: Why the Phenylethyl Moiety?

The molecule features a unique structural topology: Ph3P+−CH(Ph)−CH2−COOH . The phosphorus atom is bonded to a C1 carbon that bears a bulky phenyl ring, terminating in a C2 carboxylic acid. This specific arrangement serves three critical biophysical functions:

Modulation of Lipophilicity (LogP) and Membrane Partitioning

For a cation to cross the hydrophobic core of the phospholipid bilayer, it must overcome a massive energy barrier. The addition of the phenyl ring at the C1 position significantly increases the overall lipophilicity (LogP) of the molecule compared to a simple ethyl or propyl linker[3]. This increased hydrophobicity exponentially accelerates the rate of plasma and mitochondrial membrane permeation, allowing the molecule to reach steady-state accumulation in minutes rather than hours[2].

Steric Shielding and the Desolvation Penalty

Before entering the lipid bilayer, a cation must shed its aqueous hydration shell—a process that incurs a high thermodynamic "desolvation penalty." The bulky 1-phenylethyl group sits directly adjacent to the localized partial positive charge of the phosphorus atom. This creates intense steric hindrance that physically excludes water molecules, effectively lowering the hydration energy required for the molecule to transition from the aqueous cytosol into the lipid phase[4].

Circumventing Detergent-like Toxicity

While elongating a straight alkyl chain (e.g., C10 to C15 ) is a common strategy to increase TPP+ lipophilicity, long aliphatic chains act as detergents. They can disrupt the inner mitochondrial membrane, leading to the uncoupling of oxidative phosphorylation and severe cellular toxicity[5]. The 1-phenylethyl group provides the necessary hydrophobic bulk to accelerate uptake without creating a linear amphiphile, thereby preserving mitochondrial membrane integrity[3].

Fig 1: Thermodynamic and electrical drivers of (2-Carboxy-1-phenylethyl)TPP+ cellular uptake.

Quantitative Impact of Linker Modifications

To understand the superiority of the phenylethyl linker, it must be compared against standard aliphatic TPP+ derivatives. The table below synthesizes the biophysical trade-offs inherent to TPP+ linker design based on established QSAR (Quantitative Structure-Activity Relationship) models[6].

Table 1: Comparative Biophysical Properties of TPP+ Linker Modifications

| Linker Architecture | Representative Molecule | Approx. LogP | Desolvation Penalty | Uptake Kinetics | Uncoupling Toxicity |

| Short Alkyl | Carboxyethyl-TPP | Low (< 0) | High | Slow (> 4 Hours) | Low |

| Long Alkyl | Decyl-TPP (MitoQ precursor) | High (> 3) | Moderate | Fast (< 30 Mins) | High (Detergent effect) |

| Aryl-Alkyl | (2-Carboxy-1-phenylethyl)-TPP | Moderate (1-2) | Low (Steric shielding) | Fast (< 30 Mins) | Low (Non-linear bulk) |

Experimental Methodologies for Validating Uptake

To rigorously quantify the uptake of (2-Carboxy-1-phenylethyl)triphenylphosphonium bromide and confirm its subcellular localization, researchers must employ self-validating experimental systems. Below are two field-proven protocols designed to isolate Nernstian accumulation from non-specific lipid binding.

Protocol 1: LC-MS/MS Quantification of Subcellular Accumulation

Causality Check: Because the phenylethyl group drives strong membrane partitioning, standard aqueous lysis buffers (like RIPA) will result in poor recovery; the compound will remain trapped in lipid debris[2]. An aggressive organic extraction is mandatory to denature proteins and fully solubilize the lipophilic cation.

-

Cell Dosing: Seed HeLa or equivalent cells in 6-well plates. Dose with 1–5 μ M of the TPP+ compound in complete media for 30 minutes at 37°C.

-

Subcellular Fractionation: Harvest cells and resuspend in a hypotonic isolation buffer. Perform Dounce homogenization (30 strokes). Centrifuge at 1,000 × g for 10 mins to remove nuclei, then centrifuge the supernatant at 10,000 × g for 15 mins to pellet the heavy membrane/mitochondrial fraction.

-

Organic Extraction: Resuspend the mitochondrial pellet in 200 μ L of an 80% Acetonitrile / 20% Methanol solution. Vortex vigorously for 5 minutes, then centrifuge at 15,000 × g for 10 minutes to precipitate proteins.

-

LC-MS/MS Analysis: Inject the supernatant into a C18 reverse-phase column. Utilize Multiple Reaction Monitoring (MRM) in positive ion mode, targeting the parent cation mass ( m/z 411.15)[7].

Fig 2: Step-by-step LC-MS/MS workflow for quantifying lipophilic cation subcellular accumulation.

Protocol 2: Validation of ΔΨm -Driven Uptake via FCCP Uncoupling

Causality Check: To prove that the uptake is actively driven by the mitochondrial membrane potential and not just passive hydrophobic partitioning caused by the phenylethyl group, we must collapse the ΔΨm using FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone)[8].

-

Pre-incubation: Divide cultured cells into two cohorts. Treat the negative control cohort with 1 μ M FCCP for 15 minutes prior to compound dosing to dissipate the ΔΨm .

-

Dosing: Add 1 μ M of the (2-Carboxy-1-phenylethyl)TPP+ compound to both cohorts and incubate for 30 minutes.

-

Rapid Wash: Aspirate media and rapidly wash cells 3x with ice-cold PBS to halt efflux kinetics.

-

Quantification: Perform the organic extraction (Protocol 1, Step 3) on whole-cell lysates. Compare the LC-MS/MS Area Under the Curve (AUC) between the +FCCP and -FCCP groups. A reduction in uptake of >80% in the FCCP cohort confirms that the accumulation is strictly Nernstian and ΔΨm -dependent[8].

Conclusion

The design of mitochondrial delivery vectors requires a delicate balance between thermodynamics, electrical potential, and cellular toxicity. The (2-Carboxy-1-phenylethyl)triphenylphosphonium bromide molecule represents a highly optimized scaffold. By introducing a bulky, aromatic phenylethyl group adjacent to the phosphonium center, researchers can simultaneously lower the desolvation penalty, increase lipophilicity, and shield the cationic charge. This results in rapid, Nernstian-driven mitochondrial accumulation without the severe uncoupling toxicity associated with long-chain aliphatic linkers. For drug development professionals, the 2-carboxy handle on this molecule provides an ideal, sterically optimized anchor for conjugating next-generation therapeutics.

References

-

[7] PubChemLite. (2-carboxy-1-phenylethyl)triphenylphosphonium bromide (C27H24O2P). Université du Luxembourg. Available at: [Link]

-

[5] A Novel Triphenylphosphonium Carrier to Target Mitochondria without Uncoupling Oxidative Phosphorylation. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

-

[8] Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Chemical Reviews (NIH PMC). Available at:[Link]

-

[1] Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives. RSC Advances. Available at:[Link]

-

[6] Enabling Mitochondrial Uptake of Lipophilic Dications Using Methylated Triphenylphosphonium Moieties. Inorganic Chemistry (ACS Publications). Available at:[Link]

-

[2] Rapid and extensive uptake and activation of hydrophobic triphenylphosphonium cations within cells. Biochemical Journal (Portland Press). Available at:[Link]

-

[3] Alkyl vs Aryl Modifications: A Comparative Study on Modular Modifications of Triphenylphosphonium Mitochondrial Vectors. ChemRxiv. Available at:[Link]

-

[4] Unique Triphenylphosphonium Derivatives for Enhanced Mitochondrial Uptake and Photodynamic Therapy. Bioconjugate Chemistry (ACS Publications). Available at:[Link]

Sources

- 1. Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. portlandpress.com [portlandpress.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Novel Triphenylphosphonium Carrier to Target Mitochondria without Uncoupling Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. PubChemLite - C27H24O2P - Explore [pubchemlite.lcsb.uni.lu]

- 8. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Step-by-Step Generation of Phosphonium Ylides from (2-Carboxy-1-phenylethyl)triphenylphosphonium Bromide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Advanced Wittig Olefination, Synthesis of β,γ -Unsaturated Acids, and API Intermediate Development

Introduction & Mechanistic Insights

The Wittig reaction remains one of the most reliable and regioselective methods for the construction of carbon-carbon double bonds in complex molecule synthesis[1]. However, when utilizing carboxy-substituted phosphonium salts—such as (2-Carboxy-1-phenylethyl)triphenylphosphonium bromide —standard ylide generation protocols must be fundamentally altered.

The presence of an acidic carboxylic acid (-COOH) moiety necessitates a dual-deprotonation strategy[2]. Exactly two equivalents of a strong, non-nucleophilic base are required:

-

First Equivalent: Deprotonates the carboxylic acid to form a carboxylate-phosphonium zwitterion.

-

Second Equivalent: Deprotonates the α -carbon (adjacent to the phosphonium group and phenyl ring) to generate the reactive, semi-stabilized carboxylate-ylide[2].

This specialized methodology is highly valuable for the downstream synthesis of complex β,γ -unsaturated acids, which are frequent structural motifs in pharmaceutical intermediates and arachidonic acid cascade metabolites[3].

Fig 1. Two-step sequential deprotonation pathway for ylide generation.

Causality in Experimental Design: Base Selection

A critical failure point in carboxy-ylide generation is the incorrect selection of base. While simple non-stabilized ylides can sometimes be generated under biphasic aqueous conditions[4], carboxy-ylides require strictly anhydrous conditions[4]. The base must be strong enough to deprotonate the α -carbon but sterically hindered enough to prevent nucleophilic attack on the carboxylate intermediate or the incoming electrophile.

Table 1: Base Selection Matrix for Carboxy-Ylide Generation

| Base | pKa (Conjugate Acid) | Suitability | Mechanistic Causality & Remarks |

| NaHMDS | ~26 | Optimal | Highly sterically hindered; prevents nucleophilic side reactions. Ideal for clean dual-deprotonation at 0 °C. |

| n-BuLi | ~50 | Good | Extremely strong; requires strict temperature control (-78 °C) to avoid nucleophilic attack on the phenyl ring or carboxylate[4]. |

| KOtBu | ~17 | Moderate | May not achieve 100% conversion of the α -carbon depending on the solvent system; risk of esterification side-reactions. |

| NaOH (aq) | 15.7 | Poor | Insufficient basicity for complete α -carbon deprotonation; leads to substrate hydrolysis[1]. |

Experimental Protocol

This protocol outlines the self-validating, step-by-step generation of the ylide using Sodium bis(trimethylsilyl)amide (NaHMDS), followed by an in-situ Wittig olefination.

Table 2: Reagent Stoichiometry (1.0 mmol Scale)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| (2-Carboxy-1-phenylethyl)triphenylphosphonium bromide | 491.36 | 1.00 | 491.4 mg | Ylide Precursor |

| NaHMDS (1.0 M in THF) | 183.37 | 2.05 | 2.05 mL | Base |

| Anhydrous THF | 72.11 | - | 10.0 mL | Solvent |

| Target Aldehyde | Varies | 0.95 | Varies | Electrophile |

Note: The aldehyde is used as the limiting reagent (0.95 eq) to ensure complete consumption, allowing unreacted acidic phosphonium salts to be easily removed during basic aqueous workup.

Fig 2. Standardized experimental workflow for ylide preparation and olefination.

Step-by-Step Methodology

Step 1: Apparatus Preparation

-

Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar.

-

Fit the flask with a rubber septum and connect it to a Schlenk line. Purge with Argon for 15 minutes to establish a strictly inert atmosphere[4].

Step 2: Substrate Suspension

-

Quickly add 491.4 mg (1.0 mmol) of (2-Carboxy-1-phenylethyl)triphenylphosphonium bromide to the flask.

-

Inject 10.0 mL of anhydrous THF via syringe. The salt will remain partially suspended.

-

Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

Step 3: First Deprotonation (Carboxylate Formation)

-

Using a dry syringe, slowly add 1.0 mL of NaHMDS (1.0 M in THF) dropwise over 5 minutes.

-

Causality: This step neutralizes the acidic proton of the carboxylic acid. The suspension may clear slightly as the zwitterionic carboxylate forms. Stir for 15 minutes at 0 °C.

Step 4: Second Deprotonation (Ylide Generation)

-

Slowly add an additional 1.05 mL of NaHMDS (1.0 M in THF) dropwise over 5 minutes.

-

Self-Validation: Watch for a distinct color change. The solution will turn a deep orange or red . This extended conjugation color is the definitive visual proof that the semi-stabilized ylide has formed[4].

-

Stir the active ylide solution at 0 °C for 30 minutes to ensure complete deprotonation.

Step 5: Wittig Olefination

-

Dissolve 0.95 mmol of your target aldehyde in 2.0 mL of anhydrous THF.

-

Add the aldehyde solution dropwise to the ylide at 0 °C.

-

Self-Validation: The deep orange/red color will gradually fade to a pale yellow or colorless state as the ylide is consumed to form the oxaphosphetane intermediate, which subsequently collapses into the alkene and triphenylphosphine oxide[1].

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours before quenching with saturated aqueous NH4Cl .

Troubleshooting & Quality Control

-

Lack of Color Change in Step 4: If the solution remains colorless or milky white after the second equivalent of base is added, the ylide has not formed. This is almost exclusively caused by moisture in the THF or degraded base (NaHMDS hydrolyzes easily). Solution: Discard the mixture, verify the titer of your base, and use freshly distilled/anhydrous solvent.

-

Poor E/Z Selectivity: Because the ylide is semi-stabilized by the adjacent phenyl ring, it typically yields a mixture of E and Z isomers[1]. If higher Z-selectivity is required, consider switching the base to KHMDS and lowering the olefination temperature to -78 °C[2].

References

-

Title: Formation of COOH-Ylides, and Their Reactivities and Selectivities in Wittig Reactions Source: ResearchGate URL: [Link] Citation Index:

-

Title: The Wittig Reaction. I. Synthesis of β,γ-Unsaturated Acids Source: ACS Publications (Journal of the American Chemical Society) URL: [Link] Citation Index: [3]

-

Title: Wittig Reaction Source: Organic Chemistry Portal URL: [Link] Citation Index: [1]

Sources

Application Note: In Vivo Tracking and Subcellular Validation of (2-Carboxy-1-phenylethyl)triphenylphosphonium-Conjugated Nanoparticles

Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Molecular Imaging Specialists.

Mechanistic Rationale: The (2-Carboxy-1-phenylethyl)TPP Advantage

The targeted delivery of therapeutic and diagnostic nanoparticles to the mitochondrial matrix is a critical frontier in oncology and metabolic disease research. The triphenylphosphonium (TPP) cation is the gold standard for mitochondrial targeting due to its delocalized positive charge, which allows it to easily permeate hydrophobic lipid bilayers and accumulate in response to the highly negative mitochondrial membrane potential ( ΔΨm≈−150 to −170 mV)[1].

While standard TPP derivatives utilize simple linear alkyl chains (e.g., carboxypropyl-TPP), the use of (2-Carboxy-1-phenylethyl)triphenylphosphonium offers a distinct pharmacological advantage.

-

Causality for Selection: The bulky 1-phenylethyl spacer significantly increases the overall lipophilicity (logP) of the cation compared to linear alkyl chains. This optimized lipophilicity reduces the energy barrier for inner mitochondrial membrane (IMM) permeation. Furthermore, the terminal carboxy group provides a highly reactive handle for stable covalent conjugation (via amide or ester bonds) to amine- or hydroxyl-functionalized nanocarriers (e.g., PEGylated PLGA, Mesoporous Silica, or Hyaluronic Acid)[2].

System Architecture & Workflow

To successfully track these nanoparticles in vivo, the formulation must be engineered to survive systemic circulation, exploit the Enhanced Permeability and Retention (EPR) effect for tumor accumulation, and finally undergo ΔΨm -driven subcellular localization[3].

Workflow of TPP-conjugated nanoparticle synthesis, targeting, and in vivo multimodal tracking.

Multimodal In Vivo Tracking Strategies

Selecting the correct imaging modality depends on the specific pharmacokinetic data required. The table below synthesizes the optimal tracking modalities for TPP-conjugated nanoplatforms.

| Imaging Modality | Recommended Nanoparticle Core | Contrast Agent / Isotope | Spatial Resolution | Penetration Depth | Sensitivity | Causality for Selection |

| PET | Mesoporous Silica NPs | Zirconium-89 ( 89 Zr) | 1–2 mm | Limitless | Very High (pM) | 89 Zr half-life (78.4h) perfectly matches the slow pharmacokinetics and tumor accumulation time of targeted NPs[4]. |

| MRI | PLGA or Lipid Micelles | Superparamagnetic Iron Oxide | 25–100 µm | Limitless | Moderate (µM) | T2-weighted MRI provides unparalleled soft-tissue contrast, allowing precise anatomical localization of the tumor microenvironment[5]. |

| NIR Fluorescence | Carbon Dots / Polymeric NPs | Cy5.5 or ICG | 1–2 mm | 1–2 cm | High (nM) | Absence of ionizing radiation; ideal for real-time surgical navigation and ex vivo subcellular fractionation validation. |

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely be a sequence of actions, but a self-validating system. Every major step below includes a mechanistic rationale and a built-in validation checkpoint to ensure data integrity.

Protocol 1: Covalent Conjugation of (2-Carboxy-1-phenylethyl)TPP to Nanoparticles

Objective: Stably conjugate the TPP derivative to amine-functionalized nanoparticles (e.g., NH 2 -PEG-PLGA) using zero-length crosslinkers.

-

Activation: Dissolve 10 mg of (2-Carboxy-1-phenylethyl)triphenylphosphonium bromide in 1 mL of anhydrous DMF. Add 1.5 molar equivalents of EDC·HCl and 2.0 molar equivalents of NHS. Stir at room temperature in the dark for 2 hours.

-

Causality & Rationale: The steric hindrance from the bulky 1-phenylethyl group adjacent to the carboxylate requires an extended activation time (2 hours instead of the standard 30 minutes). EDC forms an unstable O-acylisourea intermediate, which NHS stabilizes into an amine-reactive ester, preventing rapid hydrolysis.

-

-

Conjugation: Add the activated TPP solution dropwise to a suspension of amine-functionalized nanoparticles (10 mg/mL in 1X PBS, pH 7.4). React overnight at 4°C under continuous stirring.

-

Purification: Transfer the mixture to a 10 kDa MWCO dialysis cassette and dialyze against distilled water for 48 hours, changing the water every 12 hours to remove unreacted TPP and crosslinkers.

-

Self-Validation Checkpoint (Surface Charge): Perform Dynamic Light Scattering (DLS) and Zeta Potential analysis.

-

Validation Metric: Because the TPP moiety is a permanent cation, successful conjugation must result in a significant positive shift in the nanoparticle's zeta potential (e.g., shifting from an initial −15 mV to >+20 mV). If the charge remains negative, conjugation failed.

-

Protocol 2: In Vivo Tracking and Active Targeting Verification

Objective: Track the biodistribution of TPP-NPs using NIR fluorescence or PET, and definitively prove that tumor accumulation is driven by mitochondrial active targeting rather than just passive EPR.

Mechanism of TPP-NP cellular internalization, endosomal escape, and mitochondrial accumulation.

-

Animal Preparation: Utilize female BALB/c nude mice bearing subcutaneous xenografts (e.g., MCF-7 or MDA-MB-231 breast cancer models) with tumor volumes reaching ∼ 150 mm 3 .

-

Administration: Inject the TPP-NPs (e.g., 5 mg/kg Cy5.5-labeled TPP-NPs) intravenously via the lateral tail vein.

-

Causality & Rationale: IV administration is mandatory to evaluate true systemic circulation, opsonization resistance, and EPR-mediated tumor extravasation prior to intracellular mitochondrial uptake.

-

-

Longitudinal Imaging: Acquire whole-body images at 1h, 4h, 12h, 24h, and 48h post-injection using an In Vivo Imaging System (IVIS) or small-animal PET scanner.

-

Self-Validation Checkpoint (Competitive Inhibition): To prove active targeting, utilize a control cohort. Administer a high dose of free, unlabelled TPP cation (competitor) 1 hour prior to the TPP-NP injection.

-

Validation Metric: The free TPP will temporarily saturate the ΔΨm gradient. If the targeted TPP-NPs show a statistically significant reduction in tumor fluorescence/radioactivity in this cohort compared to the standard cohort, it validates that uptake is specifically mediated by the mitochondrial membrane potential, not merely passive diffusion.

-

Protocol 3: Ex Vivo Subcellular Fractionation (The Ground Truth)

Objective: Whole-body imaging lacks the spatial resolution to confirm subcellular localization. This protocol isolates mitochondria from the excised tumor to quantify absolute targeting efficiency.

-

Tissue Harvest: At 48h post-injection, euthanize the mice, excise the tumors, and wash in ice-cold Isolation Buffer (250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

Homogenization: Mince the tissue and homogenize using a Dounce homogenizer (15-20 strokes) on ice.

-

Differential Centrifugation:

-

Step A: Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C. Discard the pellet (unbroken cells, nuclei, and heavy debris).

-

Step B: Transfer the supernatant and centrifuge at 10,000 × g for 15 minutes at 4°C.

-

Causality & Rationale: The 10,000 × g force specifically pellets the heavy mitochondrial fraction, leaving the cytosol, lysosomes, and light microsomes in the supernatant.

-

-

Self-Validation Checkpoint (Purity & Quantification):

-

Validation Metric: Perform a Western Blot on both the pellet and supernatant. Probe for COX IV (mitochondrial marker) and GAPDH (cytosolic marker). Once fraction purity is confirmed, measure the fluorescence or radioactivity of the mitochondrial pellet. A high Mito/Cyto signal ratio ( >3.0 ) definitively proves the in vivo efficacy of the (2-Carboxy-1-phenylethyl)TPP targeting moiety.

-

Comprehensive References

-

Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications Source: Chemical Reviews (via PMC) URL:[Link]

-

Tumor Targeting Effect of Triphenylphosphonium Cations and Folic Acid Coated with Zr-89-Labeled Silica Nanoparticles Source: Molecules (via Semantic Scholar) URL:[Link]

-

MRI-traceable theranostic nanoparticles for targeted cancer treatment Source: Theranostics URL:[Link]

-

Mitochondrial-Targeted Triphenylphosphonium–Hydroxycamptothecin Conjugate and Its Nano-Formulations for Breast Cancer Therapy: In Vitro and In Vivo Investigation Source: Pharmaceutics (MDPI) URL:[Link]

-

Mitochondrial Targeted Doxorubicin-Triphenylphosphonium Delivered by Hyaluronic Acid Modified and pH Responsive Nanocarriers to Breast Tumor: in Vitro and in Vivo Studies Source: Molecular Pharmaceutics (ACS Publications) URL:[Link]

Sources

- 1. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. MRI-traceable theranostic nanoparticles for targeted cancer treatment [thno.org]

Technical Support Center: Optimizing HPLC Purification for (2-Carboxy-1-phenylethyl)triphenylphosphonium Bromide Conjugates

Welcome to the technical support center for the purification of phosphonium bromide conjugates. This guide is designed for researchers, scientists, and drug development professionals who are working with (2-Carboxy-1-phenylethyl)triphenylphosphonium bromide and its conjugates. These molecules present a unique set of challenges in HPLC purification due to their zwitterionic potential, permanent cationic charge, and often complex structures when conjugated to other moieties.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles. Our goal is to empower you to diagnose issues systematically and develop robust, efficient purification methods.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format. Each answer explains the underlying cause and provides a logical path to a solution.

Q1: Why are the peaks for my conjugate broad and severely tailing?

Probable Cause: Peak tailing is the most common issue when analyzing cationic compounds like phosphonium salts on silica-based reversed-phase columns.[1] The primary cause is secondary-site interactions, where the positively charged triphenylphosphonium group strongly and non-ideally interacts with negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the stationary phase.[2][3] This creates more than one retention mechanism, leading to a distorted peak shape.[1][2]

Solutions & Optimization Strategy:

-

Mobile Phase pH Adjustment: The most direct way to mitigate silanol interactions is to suppress their ionization by operating at a low pH.[2][4]

-

Action: Incorporate an acidifier like Trifluoroacetic Acid (TFA) or Formic Acid (FA) into your mobile phase to maintain a pH between 2.5 and 3.0. At this pH, most silanol groups are protonated (Si-OH) and electrostatically neutral, minimizing interactions with your cationic analyte.[1]

-

Note: At this low pH, the carboxyl group on your molecule (pKa typically 4-5) will also be protonated and neutral, making the overall charge of the molecule positive.

-

-

Use of Modern, High-Purity Columns: Older silica columns (Type A) have a higher concentration of acidic silanol groups and trace metal contaminants, which exacerbate tailing.[2]

-

Introduction of an Anionic Ion-Pairing Agent: If pH adjustment is insufficient, an ion-pairing agent can be used. These agents are added to the mobile phase and contain a hydrophobic tail and an ionic head.[6][7]

-

Mechanism: An anionic agent, like an alkyl sulfonate (e.g., sodium heptanesulfonate), pairs with the cationic phosphonium group of your analyte.[8][9] This does two things: it neutralizes the charge, preventing interactions with silanols, and it increases the overall hydrophobicity of the analyte, enhancing its retention on a C18 column.[9]

-